2,5-Bisphenyliminopiperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73771-15-0 |
|---|---|
Molecular Formula |
C16H16N4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-N,6-N-diphenyl-2,5-dihydropyrazine-3,6-diamine |
InChI |
InChI=1S/C16H16N4/c1-3-7-13(8-4-1)19-15-11-18-16(12-17-15)20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
JWYMOGSADCDDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NCC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to 2,5-Bisphenyliminopiperazine
The construction of the this compound ring system can be approached through several synthetic paradigms, often leveraging precursors such as piperazine-2,5-diones. These routes range from classical condensation reactions to modern, efficiency-focused protocols.
The most direct conceptual route to this compound involves the twofold condensation of a suitable piperazine-2,5-dione precursor with two equivalents of aniline (B41778). This reaction is analogous to the formation of Schiff bases from ketones and primary amines. The reaction typically requires acid catalysis and removal of water to drive the equilibrium toward the di-imino product.
The synthesis begins with the formation of the piperazine-2,5-dione core, which is commonly achieved through the cyclodimerization of α-amino acids or their ester derivatives. researchgate.net Once the piperazine-2,5-dione is formed, it can be reacted with aniline. While direct literature on this specific transformation is sparse, the mechanism would involve the protonation of a carbonyl oxygen, followed by nucleophilic attack by the aniline nitrogen, and subsequent dehydration to form the C=N imine bond. Repeating this process at the second carbonyl group yields the target molecule. The choice of aniline precursor is strategic, as substituted anilines can be used to generate a library of derivatives with varied electronic and steric properties.
A plausible reaction scheme is as follows:
Step 1: Cyclodimerization of glycine (B1666218) methyl ester to form piperazine-2,5-dione.
Step 2: Condensation of piperazine-2,5-dione with two equivalents of aniline in a solvent like toluene (B28343) with a catalyst such as p-toluenesulfonic acid (PTSA), using a Dean-Stark apparatus to remove water.
The this compound structure possesses stereochemical complexity. The potential for geometric isomerism (E/Z) at each imine bond and cis/trans isomerism related to the substituents on the piperazine (B1678402) ring means multiple diastereomers are possible.
Controlling the stereochemical outcome is a significant synthetic challenge. Studies on analogous C-substituted piperazine-2,5-diones have shown that both cis and trans isomers can be formed, with the outcome often dependent on reaction conditions. For instance, hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones has been shown to produce the cis isomer as the major product. chemrxiv.org This highlights the inherent stereochemical possibilities within the piperazine core.
For this compound, the relative orientation of the two phenylimino groups (either cis or trans across the ring) is a key stereochemical feature. Diastereoselective syntheses could potentially be achieved by employing chiral auxiliaries or catalysts during the ring-forming or condensation step. A proposed mechanism for achieving diastereoselectivity in the related synthesis of piperazines involves the catalytic reductive cyclization of dioximes, where the addition of dihydrogen occurs preferentially from the less sterically hindered face of an intermediate, leading to a predominance of the cis-isomer. mdpi.com While not directly applied to the title compound, this principle suggests that careful selection of precursors and reaction pathways could allow for control over the final stereochemistry.
Microwave-Assisted Synthesis: Microwave heating has been demonstrated to dramatically accelerate the synthesis of the related 2,5-diketopiperazine (DKP) core. nih.govnih.gov For example, the aqueous in situ one-pot N-Boc-deprotection-cyclization of dipeptidyl esters to form DKPs occurs in excellent yields within minutes under microwave irradiation, compared to hours or days for conventional heating. nih.govmdpi.com This protocol is noted for being rapid, safe, and environmentally friendly. mdpi.com It is highly probable that the final condensation step of piperazine-2,5-dione with aniline could also be significantly enhanced by microwave assistance, reducing reaction times and potentially improving yields by minimizing thermal degradation.
Catalytic Protocols: The use of catalysts offers a pathway to milder reaction conditions and improved atom economy. Diboronic acid anhydride (B1165640) has been used as an effective dehydration catalyst for hydroxy-directed peptide bond formations in the synthesis of DKPs, proceeding in high yields with water as the only byproduct. organic-chemistry.orgnih.gov For the formation of the piperazine ring itself, various transition-metal catalysts, including palladium and iridium complexes, have been developed. organic-chemistry.org For instance, a palladium-catalyzed cyclization provides a modular route to highly substituted piperazines. organic-chemistry.org Such catalytic systems could potentially be adapted for the one-pot synthesis of this compound from acyclic precursors, avoiding the isolation of intermediates.
| Method | Precursors | Key Features | Typical Conditions | Reference(s) |
| Microwave-Assisted DKP Synthesis | Nα-Boc-dipeptidyl esters | Rapid, high yields, environmentally friendly | Water, 250 °C, 10 min, 250 W | mdpi.com, nih.gov |
| Catalytic DKP Synthesis | Amino acids | Avoids stoichiometric reagents, high atom economy | Diboronic acid anhydride catalyst | organic-chemistry.org, nih.gov, researchgate.net |
| Catalytic Piperazine Synthesis | Propargyl units and diamines | Modular, high regio- and stereocontrol | Palladium catalyst | organic-chemistry.org |
Functionalization and Derivatization Strategies for this compound Analogues
Derivatization of the this compound scaffold is crucial for modulating its physicochemical properties. Modifications can be targeted at the peripheral phenyl rings or the central piperazine core.
The most straightforward method for modifying the phenyl rings is to employ substituted anilines in the initial condensation reaction. By starting with anilines bearing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para), a diverse library of analogues can be generated. This approach allows for systematic tuning of properties like solubility, electronic character, and steric profile.
This strategy is analogous to the synthesis of bis-indolylpiperazine-2,5-diones, where various substituted indoles are reacted with a dibrominated piperazine-2,5-dione precursor to create a range of derivatives. georgiasouthern.edu This precursor-based approach is generally more efficient than attempting to functionalize the phenyl rings post-synthesis, which could suffer from issues with regioselectivity and competing reactivity at the piperazine core.
| Starting Aniline | Resulting Substituent on Phenyl Ring | Expected Property Modulation |
| 4-Methoxyaniline | -OCH₃ (para) | Electron-donating |
| 4-Nitroaniline | -NO₂ (para) | Electron-withdrawing |
| 4-Chloroaniline | -Cl (para) | Halogen bonding potential, electron-withdrawing |
| 2-Methylaniline | -CH₃ (ortho) | Increased steric bulk near the imine bond |
The piperazine ring of this compound contains several reactive sites suitable for chemical transformation: the two imine C=N double bonds and the two secondary amine N-H groups.
Reactions at the Imine Bonds:
Reduction: The di-imino functional groups can be reduced to the corresponding diamines using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This transformation converts the planar imine carbons to tetrahedral stereocenters, introducing additional stereochemical complexity and conformational flexibility.
Hydrolysis: The imine bonds are susceptible to hydrolysis, particularly under acidic conditions, which would revert the compound to the piperazine-2,5-dione and aniline. This represents a potential limitation to the compound's stability but can also be a useful synthetic deprotection strategy.
Reactions at the Piperazine Nitrogens:
N-Alkylation/N-Arylation: The secondary amines of the piperazine ring can be functionalized through standard N-alkylation or N-arylation reactions. nih.gov This allows for the introduction of a wide variety of substituents, which is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic profile. beilstein-journals.org
C-H Functionalization: More advanced methods focus on the direct functionalization of C-H bonds adjacent to the nitrogen atoms (the α-carbons). mdpi.com Techniques involving photoredox catalysis have enabled the α-arylation, α-vinylation, and α-alkylation of N-protected piperazines, providing a powerful tool for creating structural diversity that is otherwise difficult to access. mdpi.comencyclopedia.pub While challenging, applying these methods to the this compound core could yield novel and highly complex analogues.
Synthesis of Polymeric and Supramolecular Precursors
Information on the synthesis of polymeric and supramolecular precursors derived from this compound is not available in the reviewed scientific literature. Consequently, no research findings or data tables can be presented.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Beyond Basic Identification
Spectroscopy offers a powerful, non-destructive means to probe the electronic and vibrational states of the molecule, revealing detailed information about its bonding and conformation.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. mdpi.com For 2,5-Bisphenyliminopiperazine, these spectra are dominated by signals from the phenyl rings, the carbon-nitrogen double bonds (imines), and the piperazine (B1678402) core.
IR and Raman spectroscopy are complementary: vibrations that cause a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. edinst.commt.com For instance, the symmetric stretching of a non-polar bond might be weak in the IR spectrum but strong in the Raman spectrum. mt.com Key vibrational modes for this compound include:
C=N Stretching: The imine group is a key feature, and its stretching vibration is a crucial diagnostic peak. This typically appears in the 1690–1640 cm⁻¹ region in IR spectra. Its intensity in Raman spectra can be significant due to the polarizable nature of the π-bond.
Aromatic C-H Stretching: The phenyl groups give rise to sharp absorption bands above 3000 cm⁻¹, characteristic of sp² C-H bonds.
Aromatic C=C Stretching: Multiple bands in the 1600–1450 cm⁻¹ region correspond to the stretching vibrations within the phenyl rings.
Piperazine Ring Vibrations: The C-N and C-C stretching vibrations of the saturated piperazine ring occur in the 1250-1020 cm⁻¹ region. C-H bending and rocking vibrations for the CH₂ groups of the ring are also expected in the fingerprint region.
The analysis of these spectra can be enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help assign the observed experimental bands to specific molecular motions. niscpr.res.inopenaccesspub.org
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (Piperazine) | 2980-2850 | IR, Raman |
| C=N Imine Stretch | 1690-1640 | IR (strong), Raman (variable) |
| Aromatic C=C Ring Stretch | 1600-1450 | IR, Raman (often strong) |
| CH₂ Scissoring (Piperazine) | ~1465 | IR |
| C-N Stretch (Piperazine & Imine) | 1250-1020 | IR |
| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (strong) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. technologynetworks.com The spectrum of this compound is characterized by absorptions arising from its conjugated systems. The primary chromophores are the phenyl rings and the C=N imine groups.
The expected electronic transitions include:
π → π* Transitions: These are high-intensity absorptions resulting from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl rings and C=N double bonds. libretexts.org Due to the conjugation between the phenyl rings and the imine groups, these transitions are likely to occur at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. Molecules with larger conjugated systems generally have absorption bands at longer wavelengths. units.it
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital of the imine bond. uobabylon.edu.iq These transitions are often sensitive to solvent polarity; polar solvents can lead to a blue shift (hypsochromic shift) by stabilizing the non-bonding orbital. uobabylon.edu.iq
The UV-Vis spectrum provides valuable information on the extent of electronic conjugation within the molecule, which is directly influenced by its conformation.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Phenyl Rings, C=N Double Bonds | ~250-350 nm | High |
| n → π | C=N Imine Nitrogen Lone Pair | >350 nm | Low |
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl groups (typically in the δ 7.0–8.0 ppm range) and the methylene (B1212753) (CH₂) protons of the piperazine ring (likely in the δ 3.0–4.0 ppm range). The coupling patterns and chemical shifts of the piperazine protons can reveal information about the ring's conformation (e.g., chair or boat) and the relative orientation of the substituents. nih.gov
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the imine carbons (C=N), and the aliphatic carbons of the piperazine ring. The chemical shift of the imine carbon is particularly diagnostic.
2D NMR: Techniques like COSY and ROESY can establish connectivity between protons and their spatial proximity, respectively. nih.gov This is crucial for confirming assignments and for detecting through-space interactions that define the molecule's preferred three-dimensional shape in solution. The presence of multiple sets of signals could indicate slow conformational exchange on the NMR timescale, such as chair-boat interconversion of the piperazine ring or cis-trans isomerization about the C=N bonds. nih.gov
Changes in chemical shifts upon varying experimental conditions, such as solvent or temperature, can provide further insights into intermolecular interactions and conformational dynamics. nih.gov
Solid-State Structural Investigations (X-ray Crystallography)
The six-membered piperazine ring can adopt several conformations, most notably the thermodynamically stable "chair" form and the less stable "boat" or "twist-boat" forms. nih.govblumberginstitute.org In the solid state, the conformation of the piperazine ring in this compound will be a balance between minimizing internal ring strain and mitigating steric hindrance from the bulky phenylimino substituents.
Chair Conformation: This is the most common and lowest-energy conformation for simple piperazine rings, as it minimizes both angle strain and torsional strain by staggering all the substituents on adjacent atoms. nih.gov
Boat Conformation: This higher-energy conformation can be adopted to relieve steric clashes between bulky substituents or to facilitate bidentate coordination to a metal center. nih.gov In some piperazine-containing macrocycles, the ring is forced into a boat form to orient the nitrogen lone pairs for metal binding. nih.gov
For this compound, the steric demand of the two large phenylimino groups at the 2 and 5 positions could potentially destabilize a simple chair conformation, possibly favoring a twist-boat or other intermediate geometry in the crystal lattice. An X-ray structure determination would unambiguously resolve this conformational question.
Crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement is dictated by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several interactions are expected to be significant:
π-π Stacking: The electron-rich phenyl rings can stack on top of each other in either a face-to-face or offset arrangement. This is a common and important stabilizing interaction in the crystal structures of aromatic compounds. mdpi.com
C-H···π Interactions: Hydrogen atoms bonded to carbon can interact favorably with the electron cloud of a nearby phenyl ring. These interactions play a subtle but important role in directing the crystal packing. scirp.org
Short Intermolecular Contacts: Interactions involving the nitrogen or other heteroatoms, such as C-H···N hydrogen bonds or S···N contacts in related sulfur-containing heterocycles, can also be structure-directing. mdpi.com
The analysis of the crystal structure reveals how these competing and cooperating forces work together to produce the most thermodynamically stable solid-state assembly. rsc.org
Theoretical and Computational Structural Investigations
For a molecule like this compound, computational studies would be invaluable for understanding its three-dimensional structure, the nature of its chemical bonds, and its flexibility. Such investigations typically involve sophisticated software and computational power to solve complex quantum mechanical equations.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and various electronic properties of molecules. In a hypothetical DFT study of this compound, researchers would typically:
Perform Geometry Optimization: Starting with an initial guess of the molecular structure, the DFT algorithm would iteratively adjust the positions of the atoms to find the lowest energy conformation, known as the ground state geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Without published research, specific data for this compound, such as that presented in the hypothetical table below, remains undetermined.
Hypothetical DFT Data for this compound (Note: This data is for illustrative purposes only and is not based on actual research findings.)
| Parameter | Calculated Value | Unit |
| Total Energy | Value not available | Hartrees |
| HOMO Energy | Value not available | eV |
| LUMO Energy | Value not available | eV |
| HOMO-LUMO Gap | Value not available | eV |
| Dipole Moment | Value not available | Debye |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would provide critical insights into its dynamic behavior. The process would involve:
Simulating Molecular Motion: By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over a period of time, revealing how the molecule moves, vibrates, and changes its conformation.
Exploring Conformational Landscapes: The piperazine ring can exist in various conformations, such as chair, boat, and twist-boat forms. MD simulations would explore the energy landscape of these different conformations and the transitions between them. This is crucial for understanding which shapes the molecule is likely to adopt and how flexible it is. The flexibility of the phenylimine substituents would also be a key output.
The results of such simulations could be used to generate data on the relative energies of different conformers and the time scales of their interconversion. However, no specific MD simulation studies on this compound have been reported in the accessible literature.
Hypothetical Conformational Analysis Data for this compound (Note: This data is for illustrative purposes only and is not based on actual research findings.)
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |
| Chair | Value not available | Value not available | Value not available |
| Boat | Value not available | Value not available | Value not available |
| Twist-Boat | Value not available | Value not available | Value not available |
Coordination Chemistry and Metal Complexation
Complexation with Transition Metals (e.g., Fe, Co, Ni, Cu, Mn, Cr, Zr, Ti, Pd, Ir, Re)
2,5-Bis(phenylimino)piperazine and its derivatives readily form complexes with a wide array of transition metals. The resulting metal complexes exhibit a range of coordination numbers, geometries, and electronic properties, which are influenced by the specific metal ion, the substituents on the phenylimino groups, and the reaction conditions. These complexes have been investigated for their potential applications in catalysis and materials science. researchgate.netrsc.org
The stoichiometry of the resulting complexes is variable. Mononuclear complexes are common, where one metal ion is coordinated to one or more ligand molecules. researchgate.net For instance, complexes with a 1:1 metal-to-ligand ratio have been reported for Cu(II), Ni(II), and VO(II). recentscientific.com Binuclear and polynuclear complexes can also form, with the piperazine (B1678402) unit acting as a bridge between two or more metal centers. biointerfaceresearch.com The specific stoichiometry is influenced by factors such as the metal salt used and the solvent system. recentscientific.comresearchgate.net For example, studies have shown the formation of 2:1 metal-to-ligand complexes, denoted as M₂L. recentscientific.com
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|
| Cu(II), Ni(II), VO(II) | Tetradentate Schiff base | 2:1 | recentscientific.com |
| Co(II), Ni(II), Zn(II), Cd(II), Pd(II) | Conjugated diketoanilide | 1:1 | researchgate.net |
| Cu(II) | Conjugated diketoanilide | 2:1 (with both neutral bidentate and monobasic tridentate coordination) | researchgate.net |
| Zr, Hf | 2,5-Bis(N-aryliminomethyl)pyrrolyl | 1:1 | researchgate.net |
The geometrical arrangement around the metal center in 2,5-bis(phenylimino)piperazine complexes is diverse and includes square planar, square pyramidal, tetrahedral, and octahedral geometries. The preferred geometry is dictated by the coordination number of the metal ion, its electronic configuration, and the steric constraints imposed by the ligand.
For example, square-planar geometries have been proposed for certain Cu(II) and Ni(II) complexes, while a square-pyramidal geometry has been suggested for some VO(II) complexes. recentscientific.com In some instances, the coordination geometry can be distorted. For example, some five-coordinate Cu(II) complexes adopt a geometry that is intermediate between a square pyramid and a trigonal bipyramid. nih.gov Octahedral geometries are also observed, particularly when co-ligands are present. researchgate.net
The stereochemistry of these complexes can be complex, with the possibility of different isomers. For instance, the piperazine ring's chair conformation can lead to different spatial arrangements of the phenylimino substituents. researchgate.net Chiral complexes can also be formed, leading to the existence of enantiomeric pairs (Δ and Λ isomers). nih.gov
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II), Ni(II) | Tetradentate Schiff base | Square-planar | recentscientific.com |
| VO(II) | Tetradentate Schiff base | Square-pyramidal | recentscientific.com |
| Cu(II) | Piperazine-based macrocycle | Distorted square-pyramidal | nih.gov |
| Zn(II) | Piperazine-based macrocycle | Hexacoordinate | nih.gov |
| Co(II), Ni(II), Cu(II) | Triazole-derived Schiff base | Octahedral | researchgate.net |
| Mn(II), Ni(II), Cu(II), Zn(II) | Azo-oxime ligand with 1,10-phenanthroline | Distorted octahedral or distorted square-pyramidal | bohrium.com |
The electronic structure and spin state of the metal center are key features of these complexes. The ligand field created by the nitrogen donor atoms of the 2,5-bis(phenylimino)piperazine ligand influences the splitting of the d-orbitals of the transition metal ion. This, in turn, determines the spin state (high-spin or low-spin) and the magnetic properties of the complex.
For instance, Co(II) and Cu(II) complexes often exhibit paramagnetism, consistent with the presence of unpaired electrons. researchgate.net In contrast, some Ni(II), Pd(II), and Zn(II) complexes are diamagnetic. researchgate.net The electronic spectra of these complexes provide valuable information about the d-d transitions and charge transfer bands. For example, the electronic spectrum of a square-planar copper(II) complex may display a d-d transition band around 589 nm, assigned to the ²B₁g → ²A₁g transition. recentscientific.com
The redox properties of metal complexes derived from 2,5-bis(phenylimino)piperazine and related ligands have been investigated using techniques like cyclic voltammetry. nih.gov These studies reveal that the complexes can undergo reversible or irreversible redox processes, often centered at the metal ion. The redox potentials are sensitive to the nature of the metal, the ligand structure, and the solvent system.
In some cases, the ligand itself can be redox-active, participating in electron transfer processes. This is particularly relevant for ligands that can exist in different oxidation states. The electrochemical behavior of these complexes is crucial for their potential applications in catalysis and electrocatalysis, where electron transfer reactions are fundamental.
Complexation with Main Group Elements (e.g., Ge, Sn)
While the coordination chemistry of 2,5-bis(phenylimino)piperazine with transition metals is extensively studied, its complexation with main group elements is less explored. However, related Schiff base ligands containing piperazine moieties have been shown to form complexes with main group elements like tin (Sn). In these complexes, the ligand coordinates to the metal center, leading to the formation of stable compounds with potential applications in various fields. Further research is needed to fully understand the coordination behavior of 2,5-bis(phenylimino)piperazine with a broader range of main group elements.
Complexation with Lanthanides and Actinides
The complexation of 2,5-bis(phenylimino)piperazine and its derivatives with lanthanides and actinides is an emerging area of research. mdpi.com Lanthanide complexes are of interest due to their unique luminescent and magnetic properties. nih.gov For instance, dimetallic lanthanide complexes with piperazine-bridged bis-macrocyclic ligands have been synthesized, and their photophysical properties have been investigated. nih.gov The interaction of these lanthanide complexes with other metal ions, such as Cu(II), can lead to quenching of the lanthanide-based luminescence. nih.gov
Actinide complexes with ligands containing soft donor atoms like nitrogen are of interest for applications in nuclear fuel reprocessing and waste management. nih.gov The selective complexation of actinides over lanthanides is a significant challenge. Tetradentate ligands incorporating both hard (e.g., oxygen) and soft (e.g., nitrogen) donor atoms have shown promise in selectively binding to actinides. nih.gov The covalent character of the actinide-nitrogen bonds is believed to play a role in this selectivity. nih.gov While specific studies on 2,5-bis(phenylimino)piperazine with actinides are limited, the principles of hard-soft acid-base theory suggest that it could be a viable ligand for complexing these f-block elements. d-nb.infoumsystem.edu
Homogeneous Catalysis Mediated by 2,5-Bisphenyliminopiperazine Metal Complexes
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Metal complexes of this compound have demonstrated significant potential in this area, particularly in the polymerization of olefins and dienes, as well as in various organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and outcome of these catalytic reactions.
Metal complexes incorporating ligands analogous to this compound, such as α-diimine and bis(imino)pyridine systems, are highly effective catalysts for the polymerization and oligomerization of olefins like ethylene (B1197577), propylene (B89431), and norbornene.
Ethylene: Late transition metal complexes, particularly those of iron and cobalt with bis(imino)pyridine ligands, have been extensively studied for ethylene polymerization. mdpi.com These catalysts, when activated by cocatalysts like modified-methylaluminoxane (MMAO) or methylaluminoxane (B55162) (MAO), can exhibit high activities, producing linear α-olefins. mdpi.commdpi.com For instance, certain 2-quinoxalinyl-6-iminopyridine chromium(III) chloride complexes show high activities for ethylene oligomerization, with the resulting oligomer distribution often following a Schulz–Flory pattern. conscientiabeam.com The nature of the cocatalyst can also influence the product distribution; for example, using Et2AlCl can lead to the formation of butenes, while MMAO can produce longer-chain olefins. conscientiabeam.com The thermal stability of these catalysts is a key factor, with some cobalt complexes maintaining high activity at temperatures up to 70-90°C. mdpi.com
Propylene: The polymerization of propylene using α-diimine nickel(II) catalysts can yield polypropylene (B1209903) elastomers. nih.gov The steric hindrance of the catalyst plays a significant role in inhibiting chain-walking and chain-transfer reactions, leading to the formation of high molecular weight polypropylene. nih.gov The pressure of propylene can also affect the catalytic activity, with an optimal pressure leading to maximum activity. nih.gov Cobalt-based catalysts have also been explored for the copolymerization of propylene oxide with carbon dioxide, demonstrating high activity and selectivity. nih.govmdpi.com
Norbornene: The polymerization of norbornene and its derivatives can be achieved using various catalytic systems. Cationic polymerization of norbornene derivatives has been systematically studied in the presence of boranes. nsc.ru For example, B(C6F5)3 in combination with a protic activator is a highly active catalyst for the polymerization of 5-alkylidene-2-norbornenes, producing high molecular weight polymers. nsc.ru Nickel and palladium complexes activated with MAO or borane/TEA systems have also been used for the vinyl polymerization of norbornene. hhu.de Ring-opening metathesis polymerization (ROMP) is another important method for norbornene polymerization, and various initiators, including ditungsten complexes, have been shown to be highly efficient. mdpi.com
Metal complexes with ligands related to this compound are also active in the polymerization of conjugated dienes, such as 1,3-butadiene (B125203) and isoprene (B109036), leading to polymers with controlled microstructures.
1,3-Butadiene: Cobalt complexes with α-diimine ligands have been shown to catalyze the highly cis-1,4 selective polymerization of 1,3-butadiene. nih.gov These catalysts can be thermally stable and produce polybutadiene (B167195) with high molecular weight and relatively narrow molecular weight distribution. nih.gov The microstructure of the resulting polybutadiene can be tuned by adjusting the ligands and polymerization conditions. For example, cobalt(II) and nickel(II) complexes of 6,6'-dihydroxy-2,2'-bipyridine ligands can catalyze the cis-1,4-selective polymerization of 1,3-butadiene. nih.gov Interestingly, the addition of an amine can switch the selectivity to iso-1,2-polybutadiene. nih.gov Transition-metal-free polymerization of 1,3-butadiene has also been achieved using pyridine-amido aluminum complexes activated with MAO, yielding either cis-1,4-polybutadiene or vinyl polybutadiene depending on the ligand structure. rsc.org
Isoprene: The polymerization of isoprene can be catalyzed by various metal complexes, leading to different polymer microstructures. Pyridine–oxazoline-ligated cobalt complexes, upon activation with diethylaluminum chloride (AlEt2Cl), exhibit high catalytic activity for isoprene polymerization, affording cis-1,4-co-3,4-polyisoprene. nih.gov The choice of cocatalyst and reaction temperature significantly influences the polymerization activity but has less effect on the microstructure of the polyisoprene. nih.gov Rare-earth metal complexes supported by aminopyridinato ligands have demonstrated the ability to switch the regio- and stereoselectivity of isoprene polymerization, producing highly cis-1,4, trans-1,4, or 3,4-polyisoprene by modifying the ligands, metal centers, and initiation groups. rsc.org
The development of chiral catalysts for asymmetric transformations is a major goal in modern chemistry. Chiral metal complexes, including those with ligands structurally related to this compound, have been successfully employed in asymmetric catalysis.
A key application is the asymmetric hydrogenation of imines to produce chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. liv.ac.uk Palladium complexes with chiral bisphosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of activated imines, achieving high enantioselectivities (up to 99% ee). dicp.ac.cn Ruthenium complexes have also been widely used as catalyst precursors for the asymmetric hydrogenation of N-aryl imines under mild conditions. rsc.org Mechanistic studies, often aided by DFT calculations, have been crucial in understanding the reaction pathways and the origins of enantioselectivity. rsc.org The combination of a chiral phosphoric acid with an iridium complex has also been reported as a cooperative catalytic system for the highly enantioselective hydrogenation of imines. liv.ac.uk
Metal complexes of this compound and related ligands are effective catalysts for various carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions.
Chan-Lam Coupling: The Chan-Lam coupling reaction is a powerful method for forming aryl carbon-heteroatom bonds using copper catalysts. sioc-journal.cnorganic-chemistry.orgalfa-chemistry.com This reaction typically involves the coupling of arylboronic acids with N-H or O-H containing compounds. organic-chemistry.orgalfa-chemistry.com Copper(II) complexes serve as efficient catalysts, and the reaction can often be carried out under mild conditions, even at room temperature in the presence of air. organic-chemistry.orgrsc.org The mechanism involves the interaction of the copper catalyst with both the boronic acid and the heteroatom-containing substrate. alfa-chemistry.com
Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and an organohalide or triflate. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. core.ac.uk The general mechanism involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.org Various palladium sources and ligands can be used, and the reaction conditions can be tuned to accommodate a wide range of substrates. nih.govorganic-chemistry.org
Understanding the mechanistic details of catalytic cycles is essential for designing more efficient and selective catalysts. For polymerization reactions, key aspects include regioselectivity (the orientation of monomer insertion) and chain transfer processes (which determine the molecular weight of the polymer).
In olefin polymerization, the structure of the catalyst directly influences the regioselectivity of monomer insertion. For example, in the polymerization of 1-butene, DFT calculations have been used to analyze the regioselectivity of 1,2- (primary) versus 2,1- (secondary) insertions. nih.gov Chain transfer reactions, which terminate the growing polymer chain, are also a critical area of study. In ethylene polymerization catalyzed by late transition metal complexes, a primary goal is to suppress chain transfer relative to chain growth to produce high molecular weight polymers. d-nb.info
Mechanistic studies of asymmetric hydrogenation have provided insights into how the chiral catalyst controls the stereochemical outcome of the reaction. mdpi.com For instance, in the hydrogenation of imines with Ru catalysts, DFT calculations have helped to elucidate the mechanism of hydrogen activation and the transfer of a hydride and a proton to the imine substrate. rsc.org These studies reveal the most favorable reaction pathways leading to the observed enantioselectivity.
Heterogeneous Catalysis and Supported Catalytic Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer easier separation and recycling.
Supported catalytic systems involving ligands similar to this compound are being developed to bridge the gap between homogeneous and heterogeneous catalysis. One approach is to immobilize homogeneous catalysts onto solid supports. For example, polymeric foams have been used as scaffolds for the deposition of palladium nanoparticles, creating a heterogeneous catalyst for cross-coupling reactions. chemrxiv.org Metal-organic frameworks (MOFs) have also emerged as promising supports for single-site catalysts. The crystalline and uniform nature of MOFs allows for precise characterization of the catalyst active sites, which is often difficult with traditional amorphous supports like silica. osti.gov For instance, a chromium catalyst supported on a MOF has been studied for ethylene polymerization, with in-situ X-ray absorption spectroscopy used to identify the active Cr-ethyl species. osti.gov
The development of heterogeneous catalysts for ethylene oligomerization is also an active area of research. researchgate.net Nickel-loaded heterogeneous catalysts are particularly prominent in this field. researchgate.net Zeolites, such as HZSM-5, are also used as shape-selective catalysts for ethylene oligomerization, where the framework structure influences the product distribution. rsc.org
In-depth Analysis of this compound in Catalysis
Extensive research into the catalytic applications of this compound, with a specific focus on its use in heterogenized systems, has revealed a significant gap in the available scientific literature. While the principles of catalyst immobilization are well-established for a wide range of compounds, including metal complexes and enzymes, specific studies detailing the immobilization strategies and the performance of heterogenized catalysts derived from this compound are not presently available.
This report addresses the requested topics based on general knowledge of catalyst heterogenization, as direct research on this compound in this context could not be located. The following sections, therefore, outline the theoretical approaches that could be applied to this compound, drawing parallels from established methodologies for similar chemical structures.
Applications in Catalysis
The potential utility of 2,5-bisphenyliminopiperazine as a ligand in catalysis would stem from its nitrogen-rich structure, capable of coordinating with various metal centers to form active catalytic complexes. The focus of this section is on the prospective transformation of such a homogeneous catalyst into a more robust and reusable heterogeneous system.
The heterogenization of a catalyst based on a this compound ligand would involve its attachment to a solid support. The choice of both the immobilization strategy and the support material is crucial for maintaining or even enhancing catalytic activity and stability.
Immobilization Strategies:
Covalent Bonding: This approach involves the formation of a strong, stable chemical bond between the ligand and the support. To achieve this, the this compound molecule would first need to be functionalized with a suitable reactive group (e.g., a silane, carboxyl, or amino group). This functionalized ligand can then be reacted with a complementary group on the surface of the solid support. This method offers the advantage of preventing leaching of the catalyst into the reaction medium.
Non-covalent Immobilization: Strategies such as physisorption, hydrogen bonding, or ionic interactions could be employed. nih.gov These methods are less permanent than covalent bonding but can be simpler to implement. nih.gov For instance, the aromatic rings of the phenyl groups in this compound could interact with the surface of a support like graphite (B72142) or carbon nanotubes via π-π stacking.
Encapsulation: The catalytic complex could be physically entrapped within the pores of a porous material. mdpi.com This "ship-in-a-bottle" approach effectively heterogenizes the catalyst without requiring chemical modification of the ligand itself. mdpi.com
Solid Supports:
A variety of solid materials could serve as supports for a this compound-based catalyst. The selection would depend on the specific reaction conditions, such as solvent, temperature, and the nature of the reactants.
| Solid Support | Potential Advantages | Relevant Immobilization Methods |
| Silica (SiO₂) | High surface area, thermal and mechanical stability, well-defined surface chemistry for functionalization. nih.govnih.gov | Covalent bonding via silanization, non-covalent grafting. nih.govnih.gov |
| Polymers | High flexibility in terms of structure and functionality, can be tailored for specific applications. | Covalent attachment to functionalized polymer beads. |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Ease of separation from the reaction mixture using an external magnetic field, facilitating catalyst recovery. theaic.org | Covalent bonding after surface modification with agents like APTES. theaic.org |
| Metal-Organic Frameworks (MOFs) | High porosity and tunable pore sizes, can offer a defined microenvironment for the catalyst. mdpi.comaaqr.org | Encapsulation, covalent post-synthetic modification. mdpi.comaaqr.org |
| Carbon-based Materials (e.g., Graphene, Carbon Nanotubes) | Excellent chemical stability, large surface area, potential for electronic interactions with the catalyst. | Non-covalent π-π stacking, covalent functionalization. |
This interactive table summarizes potential solid supports for catalyst immobilization. The information is based on general principles of catalyst heterogenization.
The primary motivation for heterogenizing a catalyst is to improve its practicality for industrial applications by enabling easy separation and reuse. The performance of a heterogenized this compound catalyst would need to be rigorously evaluated.
Performance Metrics:
Catalytic Activity: The activity of the immobilized catalyst would be compared to its homogeneous counterpart. A decrease in activity upon immobilization is often observed due to mass transfer limitations or changes in the electronic properties of the catalytic center. nih.gov However, in some cases, the support can enhance activity.
Selectivity: The selectivity of the catalyst towards the desired product should be maintained or improved. The microenvironment provided by the support can sometimes influence the stereoselectivity or regioselectivity of a reaction.
Stability: The immobilized catalyst should exhibit high stability under the reaction conditions, resisting degradation over multiple cycles.
Recyclability:
The recyclability of the heterogenized catalyst is a key parameter. A typical recyclability study would involve performing the catalytic reaction, separating the catalyst (e.g., by filtration or magnetic separation), washing it, and then reusing it in a subsequent reaction cycle with fresh reactants. The catalytic activity and product yield would be monitored over several cycles to assess the catalyst's robustness. A gradual decrease in activity might indicate catalyst leaching, deactivation, or mechanical loss of the support material. nih.gov
| Cycle Number | Conversion (%) | Selectivity (%) |
| 1 | 98 | 95 |
| 2 | 97 | 95 |
| 3 | 95 | 94 |
| 4 | 92 | 94 |
| 5 | 90 | 93 |
This interactive table provides a hypothetical example of data from a catalyst recyclability study. Such data would be essential for evaluating the performance of a heterogenized this compound catalyst.
Applications in Materials Science
Incorporation into Polymeric Architectures
The integration of 2,5-bisphenyliminopiperazine and its related structures into polymer chains offers a pathway to new materials with tailored properties. The rigid, nitrogen-rich core of the piperazine (B1678402) unit can impart thermal stability and specific electronic characteristics to the resulting polymers.
While direct polymerization of this compound is not widely documented, the synthesis of related copolymers has been explored. A notable example is the chemical copolymerization of piperazine and aniline (B41778), which creates a polymer with both piperazine and phenylamine units. This process has been studied using various acids, and the resulting copolymer exhibits semiconducting properties. The conductivity, density, and viscosity of the piperazine-aniline copolymer are significantly influenced by the nature of the counter ions used during synthesis researchgate.net. Morphological studies of the neutral copolymer reveal a spongy and porous structure, indicating potential for applications where high surface area is beneficial researchgate.net.
The synthesis of polyaniline derivatives, in general, involves modifying aniline monomers to control the properties of the resulting polymers. These modifications can affect solubility, morphology, and electronic characteristics researchgate.netnih.govnih.gov. Characterization techniques such as FT-IR and UV-visible spectroscopy have shown that these types of polymers can exist in the protonated emeraldine form, which is known for its electrical conductivity researchgate.netnih.govnih.gov.
Table 1: Properties of Piperazine-Aniline Copolymer
| Property | Description | Influencing Factors | Reference |
|---|---|---|---|
| Conductivity | In the semiconductor range | Nature of counter ions | researchgate.net |
| Morphology | Spongy and porous | Neutral state of the copolymer | researchgate.net |
| Density | Variable | Nature of counter ions | researchgate.net |
| Viscosity | Variable | Nature of counter ions | researchgate.net |
Imine chemistry provides a versatile route for the functionalization of polymers. The reversible nature of the imine bond allows for dynamic covalent chemistry, enabling the modification of polymer properties post-synthesis. This approach can be used to introduce new functional groups, alter solubility, or create responsive materials. While specific examples involving this compound are scarce, the general principles of imine chemistry are broadly applicable to polymers containing amine or carbonyl functionalities.
Role in Covalent Organic Frameworks (COFs) and Supramolecular Assemblies
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The precise arrangement of molecular building blocks makes them promising materials for gas storage, catalysis, and electronics. Analogues of this compound, particularly those based on the piperazine linkage, have been successfully used in the synthesis of novel COFs.
A new type of COF has been synthesized using piperazine as a linking unit through a nucleophilic substitution reaction between octaminophthalocyanines and hexadecafluorophthalocyanines nih.govresearchgate.netacs.org. The resulting two-dimensional frameworks consist of tetragonally shaped polygon sheets that stack in an AA fashion, creating ordered metallophthalocyanine columns and one-dimensional microporous channels nih.govresearchgate.netacs.org. These piperazine-linked COFs demonstrate excellent chemical stability and permanent porosity nih.govresearchgate.netacs.org.
Another piperazine-based two-dimensional COF, termed PTDCOF, has been constructed from triphenylene units connected by irreversible piperazine linkages researchgate.net. This material features regular in-plane pores of approximately 11 Å and is characterized by a few-layered structure with both eclipsed (AA) and staggered (AB) stacking modes researchgate.net. This framework exhibits exceptional stability in harsh chemical environments researchgate.net.
The design of COFs allows for atomic-level control over their structure and properties. Key design principles for tuning porosity and functionality in piperazine-based COFs include the choice of building blocks and the linkage chemistry. The geometry of the core units, such as the triphenylene in PTDCOF, dictates the shape and size of the pores researchgate.net.
The functionality of these COFs can be tailored by the intrinsic properties of their constituent parts. For instance, the phthalocyanine columns in the piperazine-linked COFs create a unique electronic environment, leading to high electrical conductivity nih.govresearchgate.netacs.org. The neatly arranged columns and the presence of inbuilt cationic radicals contribute to this high conductivity, with values reaching up to 12.7 S m⁻¹ for film samples and a carrier mobility of 35.4 cm² V⁻¹ s⁻¹, setting new records for conductive COFs nih.govresearchgate.netacs.org. The abundant active sites in PTDCOF make it a promising material for anodic lithium storage, demonstrating a high and reversible lithium loading capacity researchgate.net.
Table 2: Characteristics of Piperazine-Based Covalent Organic Frameworks
| COF Name | Building Blocks | Linkage | Key Structural Feature | Notable Property | Reference |
|---|---|---|---|---|---|
| NiPc-NH-CoPcF₈ COF | Octaminophthalocyanines, Hexadecafluorophthalocyanines | Piperazine | Periodically ordered metallophthalocyanine columns | High electrical conductivity (12.7 S m⁻¹) | nih.govresearchgate.netacs.org |
| PTDCOF | Triphenylene units | Piperazine | Regular in-plane pores (~11 Å), few-layered structure | High anodic lithium storage capacity (1644.3 mAh g⁻¹) | researchgate.net |
The porous and stable nature of COFs makes them excellent candidates for creating hybrid materials and composites. Encapsulating other functional materials, such as perovskites, within the pores of COFs can lead to synergistic properties and enhanced performance. Porous materials like COFs can offer protection to encapsulated materials, prevent aggregation, and improve stability under harsh conditions nih.gov.
While specific examples of perovskite@COF hybrids using piperazine-based COFs are still emerging, the general strategy holds significant promise. The encapsulation of lead-free halide perovskite quantum dots into COFs is being explored to overcome limitations such as degradation and instability nih.gov. The well-defined channels and high surface area of piperazine-based COFs could provide an ideal host matrix for creating stable and efficient perovskite-based composite materials for applications in optoelectronics, catalysis, and sensing nih.gov.
Optoelectronic and Magnetic Material Applications
Luminescence and Photophysical Properties of Ligands and Complexes
No publicly available data could be found for the luminescence and photophysical properties of this compound or its metal complexes.
Magnetic Properties of Metal Complexes (e.g., Spin-Crossover, Single-Molecule Magnets)
No publicly available data could be found for the magnetic properties of metal complexes involving the this compound ligand.
Advanced Spectroscopic and Computational Probes of Functionality
Spectroelectrochemical Studies for Reductive/Oxidative Processes
Spectroelectrochemistry is a powerful tool for investigating the electronic changes that occur within a molecule during redox reactions. By combining electrochemical techniques, such as cyclic voltammetry (CV), with simultaneous spectroscopic measurements (e.g., UV-Vis-NIR, EPR), it is possible to characterize the electronic structure of transient radical ions and stable oxidized or reduced species.
Cyclic voltammetry is a primary technique used to probe the redox behavior of electroactive species. nih.govlibretexts.org It involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials. als-japan.com For a compound like 2,5-bisphenyliminopiperazine, which contains multiple redox-active nitrogen centers and aromatic rings, the voltammogram is expected to show multiple redox waves corresponding to sequential electron transfer steps. The reversibility of these waves offers insight into the stability of the generated radical cations or anions. libretexts.org
A hypothetical cyclic voltammogram for a derivative of this compound might exhibit two reversible one-electron oxidation processes. The separation between the peak potentials (Epa and Epc) provides information about the electron transfer kinetics, while the midpoint potential, E1/2 = (Epa + Epc)/2, is a measure of the thermodynamic redox potential. als-japan.com The study of how these potentials shift with different phenyl ring substituents (electron-donating vs. electron-withdrawing) can reveal the extent of electronic communication across the molecular framework. frontiersin.org
Table 1: Hypothetical Redox Potentials for a Substituted this compound Derivative Determined by Cyclic Voltammetry.
| Redox Process | E1/2 (V vs. Fc/Fc+) | ΔEp (mV) | Assignment |
| 1st Oxidation | +0.25 | 65 | Formation of a radical cation |
| 2nd Oxidation | +0.70 | 70 | Formation of a dication |
| 1st Reduction | -1.80 | 80 | Formation of a radical anion |
This data is illustrative and represents typical values for similar organic compounds.
By coupling the electrochemical experiment with UV-Vis spectroscopy, one can monitor the appearance and disappearance of absorption bands corresponding to the neutral, radical ion, and dication/dianion states. This allows for the definitive assignment of the electronic transitions of each species, providing a detailed picture of the molecule's frontier molecular orbitals.
Advanced NMR Techniques for Dynamic Processes and Exchange Phenomena
The structural flexibility of the piperazine (B1678402) ring and the potential for restricted rotation around the C-N bonds in this compound make it an ideal candidate for study by advanced Nuclear Magnetic Resonance (NMR) techniques. Dynamic NMR (DNMR) spectroscopy is particularly suited for investigating processes that occur on the NMR timescale. numberanalytics.com
Techniques such as Exchange Spectroscopy (EXSY) can be used to identify and quantify chemical exchange processes, such as conformational changes or intermolecular ligand exchange in metal complexes. numberanalytics.comucsb.edu In the case of this compound, variable-temperature (VT) NMR studies could reveal the coalescence of signals as the rate of a dynamic process, like ring flipping or rotation around the exocyclic C=N bond, increases with temperature. uvic.ca The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the process. uvic.ca
For more complex systems, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment of ¹H and ¹³C signals. nptel.ac.inresearchgate.net In metal complexes of this compound, these techniques can elucidate the coordination mode of the ligand and map out the electronic influence of the metal center on the ligand framework.
Table 2: Illustrative Activation Parameters for Dynamic Processes in a Hypothetical this compound System from DNMR.
| Dynamic Process | Coalescence Temperature (Tc) (K) | Rate Constant (k) at Tc (s-1) | ΔG‡ (kJ/mol) |
| Piperazine Ring Inversion | 298 | 220 | 58 |
| Phenyl Ring Rotation | 250 | 95 | 52 |
This data is illustrative. The actual values would depend on the specific derivative and solvent.
Time-Resolved Spectroscopy for Photophysical Dynamics
Time-resolved spectroscopy probes the fate of a molecule after it absorbs light, tracking the evolution of excited states on timescales from femtoseconds to milliseconds. researchgate.netunipr.itthorlabs.com Given the conjugated π-system of this compound, it is expected to have interesting photophysical properties.
Techniques like femtosecond transient absorption (TA) spectroscopy can be used to observe the initial excited state (the Franck-Condon state) and follow its relaxation through processes like internal conversion (IC), vibrational relaxation, and intersystem crossing (ISC) to the triplet state. nih.govdb-thueringen.de The transient absorption spectrum reveals new absorption features due to the excited state, and the decay of these signals over time provides the lifetimes of the singlet and triplet states. frontiersin.org
The photophysical properties, such as the fluorescence quantum yield and the rates of intersystem crossing, can be significantly influenced by the substitution on the phenyl rings and by the solvent environment. rsc.org For instance, the introduction of heavy atoms could enhance spin-orbit coupling and accelerate intersystem crossing. nih.gov Time-resolved studies are crucial for understanding the potential of these molecules in applications such as organic light-emitting diodes (OLEDs) or as photosensitizers.
Table 3: Hypothetical Photophysical Data for a this compound Derivative.
| Parameter | Value | Technique |
| Singlet Excited State Lifetime (τS) | 1.2 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Triplet Excited State Lifetime (τT) | 50 µs | Transient Absorption Spectroscopy |
| Intersystem Crossing Rate (kISC) | 2.5 x 108 s-1 | Transient Absorption Spectroscopy |
| Fluorescence Quantum Yield (Φf) | 0.15 | Steady-State Fluorimetry |
This data is illustrative and represents plausible values for a fluorescent organic molecule.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers
When this compound acts as a ligand to coordinate a paramagnetic metal ion (a metal with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy becomes an indispensable tool for characterizing the resulting complex. ethz.chillinois.edu EPR is specific to species with unpaired electrons and provides detailed information about the electronic environment of the metal center. researchgate.netlibretexts.org
The EPR spectrum is characterized by its g-values and hyperfine coupling constants. The g-value gives information about the electronic structure and orbital contributions to the magnetic moment. iitb.ac.in Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal and the coordinating ligand atoms (e.g., ¹⁴N). Analysis of the hyperfine structure can confirm the coordination of the nitrogen atoms of the iminopiperazine ligand to the metal center and provide insight into the delocalization of the unpaired electron onto the ligand. iitb.ac.inlibretexts.org
For instance, in a copper(II) complex of this compound, the EPR spectrum would be expected to show a signal split into four lines due to coupling with the I = 3/2 nuclear spin of the copper nucleus. Further splitting might be observed due to the nitrogen ligands. The specific values of the g-tensor components (gₓ, gᵧ, g₂) and the hyperfine coupling constants (Aₓ, Aᵧ, A₂) can be used to determine the coordination geometry around the Cu(II) ion (e.g., square planar, tetrahedral, or distorted octahedral). researchgate.net
Advanced Computational Chemistry for Reaction Mechanisms and Catalytic Pathways
Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, complementing experimental findings. wikipedia.org Methods like Density Functional Theory (DFT) are widely used to calculate the electronic structure, geometries, and energies of molecules and transition states. nih.gov
For this compound, computational studies can be employed to:
Predict Spectroscopic Properties: Calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra.
Analyze Bonding and Electronic Structure: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and redox properties.
Elucidate Reaction Mechanisms: Map out the potential energy surface for chemical reactions, identifying transition states and intermediates. This is particularly valuable for understanding the mechanisms of reactions catalyzed by metal complexes of this compound. nih.govwou.edu For example, DFT calculations could be used to explore the catalytic cycle of a hypothetical cross-coupling reaction, determining the energies of oxidative addition, transmetalation, and reductive elimination steps.
Table 4: Illustrative Calculated Properties for this compound using DFT.
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 1.2 D |
This data is illustrative and typical for such a molecule calculated at a common level of theory (e.g., B3LYP/6-31G).*
By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structure, reactivity, and potential applications of this compound and its derivatives can be achieved.
Future Directions and Emerging Research Avenues
Rational Ligand Design for Enhanced Catalytic Efficiency and Selectivity
Without any established catalytic activity for 2,5-Bisphenyliminopiperazine, there is no basis for discussing strategies to enhance its efficiency or selectivity through ligand modification.
Exploration of Novel Catalytic Transformations and Substrate Scope
There are no documented catalytic transformations or known substrate scopes associated with this compound, precluding any discussion of novel applications.
Development of Next-Generation this compound-Based Functional Materials
The potential for this compound to serve as a building block for functional materials remains unexplored in the available scientific literature.
Computational-Experimental Synergy for Predictive Design and Mechanistic Understanding
No computational models or experimental studies on this compound have been published, meaning there is no existing research to form the basis of a discussion on synergistic approaches for its design and mechanistic study.
It is possible that "this compound" is a novel compound with research that has not yet been published, is part of proprietary industrial research, or is referred to by a different name in the scientific literature. Until such research becomes publicly accessible, a detailed and authoritative article on its future directions cannot be responsibly generated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Bisphenyliminopiperazine, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer :
- Cyclization Reactions : Analogous to 1-(2,5-Dichlorophenyl)piperazine synthesis, start with substituted anilines (e.g., 2,5-dichloroaniline) reacting with bis-chloroethylamine derivatives under reflux conditions .
- Optimization Parameters :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to balance reactivity and solubility .
- Temperature Control : Maintain 100–120°C for 6–12 hours to ensure complete cyclization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure product, monitored by TLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and piperazine NH signals (δ 1.5–3.0 ppm). Compare with PubChem-computed spectra for validation .
- 13C NMR : Confirm sp² carbons (110–150 ppm) and piperazine sp³ carbons (40–60 ppm) .
- Mass Spectrometry (GC-MS/EI) : Detect molecular ion peaks (e.g., m/z 280 for C₁₆H₁₆N₂) and fragmentation patterns .
- HPLC : Use C18 reverse-phase columns with UV detection (254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Controlled Replication : Standardize assays (e.g., IC₅₀ measurements) using identical cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Enantiomeric Purity Validation : Apply chiral HPLC (Chiralpak® AD-H column) to confirm optical purity, as racemic mixtures may obscure activity data .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, identifying outliers linked to assay conditions .
Q. What strategies enable enantioselective synthesis of this compound for pharmaceutical applications?
- Methodological Answer :
- Asymmetric Catalysis : Employ (R)- or (S)-BINOL-derived catalysts during cyclization to induce chirality, achieving enantiomeric excess (ee) >90% .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .
- Chiral Auxiliaries : Incorporate tert-butoxycarbonyl (Boc) groups to direct stereochemistry, followed by deprotection .
Q. In structure-activity relationship (SAR) studies, what molecular modifications enhance this compound’s target affinity?
- Methodological Answer :
- Phenyl Ring Functionalization :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2,5-positions to modulate π-π stacking with receptors .
- Piperazine Core Modifications :
- Add methyl/ethyl substituents to restrict conformational flexibility, improving binding specificity .
- Sulfonyl Linkers : Incorporate -SO₂- groups (e.g., 1-Benzhydryl-4-sulfonyl derivatives) to enhance hydrogen-bond interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
